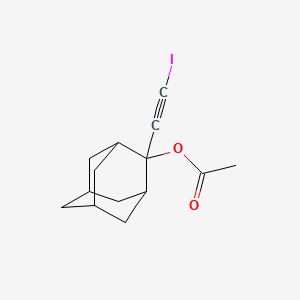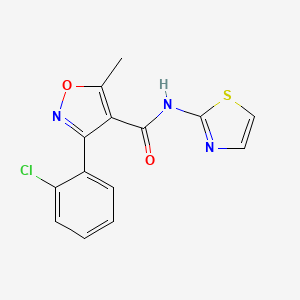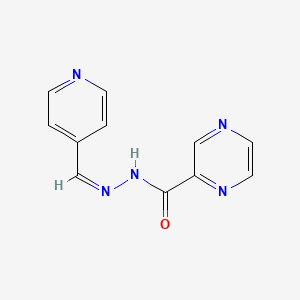![molecular formula C19H23ClN4 B5911167 4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)
4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine, commonly known as Cetirizine, is a second-generation antihistamine drug used to treat allergies. It is a member of the piperazine class of antihistamines and is a derivative of hydroxyzine. Cetirizine is an effective drug for the treatment of allergic rhinitis, urticaria, and other allergic conditions.
作用機序
Cetirizine works by blocking the histamine H1 receptors in the body. Histamine is a chemical produced by the body in response to an allergen. It causes the symptoms of allergies such as itching, sneezing, and runny nose. By blocking the histamine receptors, cetirizine reduces the allergic response and relieves the symptoms of allergies.
Biochemical and Physiological Effects:
Cetirizine has been found to be safe and effective for the treatment of allergies. It is well-tolerated and has a low incidence of adverse effects. Cetirizine is rapidly absorbed into the bloodstream and reaches peak plasma levels within one hour of administration. It has a half-life of about 10 hours, which means that it stays in the body for a long time and provides sustained relief from allergies.
実験室実験の利点と制限
Cetirizine has several advantages for lab experiments. It is readily available and easy to administer. It has a well-established safety profile and is well-tolerated by animals. However, there are some limitations to its use in lab experiments. Cetirizine has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It also has a long half-life, which can make it difficult to design experiments with short-term effects.
将来の方向性
There are several future directions for the research on cetirizine. One area of research is the development of new formulations of the drug that can provide sustained release of the drug over a longer period of time. Another area of research is the investigation of the potential use of cetirizine in the treatment of other conditions such as asthma and atopic dermatitis. Finally, there is a need for further research on the mechanism of action of cetirizine and its effects on the immune system.
合成法
The synthesis of cetirizine involves the reaction of 4-chlorobenzhydryl 4-(dimethylamino)benzylideneamine with piperazine. The reaction takes place in the presence of a catalyst such as palladium on carbon. The reaction yields cetirizine dihydrochloride, which is the active ingredient in the drug.
科学的研究の応用
Cetirizine has been extensively studied for its therapeutic effects on allergies. It has been found to be effective in the treatment of allergic rhinitis, urticaria, and other allergic conditions. Cetirizine works by blocking the histamine receptors in the body, which reduces the allergic response. It has also been studied for its potential use in the treatment of other conditions such as asthma and atopic dermatitis.
特性
IUPAC Name |
4-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-22(2)18-7-3-16(4-8-18)15-21-24-13-11-23(12-14-24)19-9-5-17(20)6-10-19/h3-10,15H,11-14H2,1-2H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKUZYSLNFXLI-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)





![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)